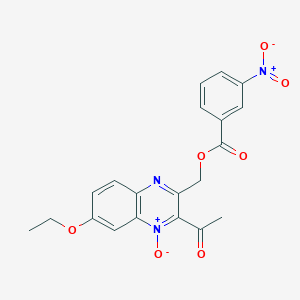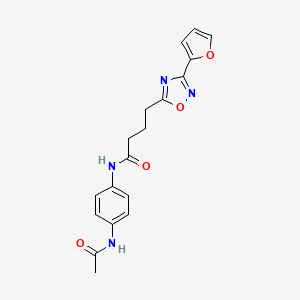
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as AQ4N, is a prodrug that has been extensively studied for its potential use in cancer treatment. It is a bioreductive drug that is activated in hypoxic conditions, which are often found in solid tumors. AQ4N has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is a prodrug that is activated in hypoxic conditions through a reduction reaction. The reduction reaction generates a highly reactive species that can damage DNA and other cellular components, leading to cell death. The mechanism of action of 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is selective for cancer cells, as normal cells are able to maintain sufficient oxygen levels to prevent activation of the drug.
Biochemical and Physiological Effects:
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to increase the effectiveness of radiation therapy and chemotherapy in combination treatments.
Advantages and Limitations for Lab Experiments
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has a number of advantages for lab experiments. It is a selective drug that targets cancer cells while sparing normal cells, making it a useful tool for studying cancer biology. 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to increase the effectiveness of radiation therapy and chemotherapy in combination treatments, making it a useful tool for studying cancer treatments. However, 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has limitations in terms of its stability and solubility, which can make it difficult to work with in some experimental settings.
Future Directions
There are a number of future directions for research on 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of research is the development of new formulations and delivery methods for the drug, which could improve its stability and solubility. Another area of research is the development of combination therapies that include 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, which could improve the effectiveness of cancer treatments. Additionally, there is ongoing research on the mechanism of action of 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide and its potential use in other disease areas beyond cancer.
Synthesis Methods
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide can be synthesized through a multi-step process starting with 2-acetylquinoxaline. The synthesis involves the use of various reagents and solvents, including acetic anhydride, ethyl iodide, sodium nitrite, and nitric acid. The final product is obtained through a reaction with 3-nitrobenzyl alcohol and subsequent oxidation with hydrogen peroxide.
Scientific Research Applications
2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been studied extensively for its potential use in cancer treatment. It is a bioreductive drug that is activated in hypoxic conditions, which are often found in solid tumors. 2-acetyl-7-ethoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to selectively kill cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7/c1-3-29-15-7-8-16-18(10-15)22(26)19(12(2)24)17(21-16)11-30-20(25)13-5-4-6-14(9-13)23(27)28/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOYTUNXFDHPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7711918.png)


